molecular formula C25H22N4O4S2 B14155288 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-9H-fluorene-2-sulfonamide CAS No. 332163-16-3

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-9H-fluorene-2-sulfonamide

Cat. No.: B14155288
CAS No.: 332163-16-3
M. Wt: 506.6 g/mol
InChI Key: FJIMXOQPDXGMJH-UHFFFAOYSA-N
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Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-9H-fluorene-2-sulfonamide is a complex organic compound that features a combination of pyrimidine, sulfonamide, and fluorene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-9H-fluorene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the 4,6-dimethylpyrimidin-2-ylamine, which is then sulfonated to introduce the sulfonamide group. This intermediate is subsequently reacted with 9H-fluorene-2-sulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-9H-fluorene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-9H-fluorene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-9H-fluorene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The pyrimidine moiety may interact with nucleic acids, affecting cellular processes. The fluorene group can contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-Dimethylpyrimidin-2-yl)-N-phenylacetamide: Similar structure but lacks the fluorene and sulfonamide groups.

    N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide: Contains a chromene moiety instead of fluorene.

Uniqueness

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-9H-fluorene-2-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorene moiety distinguishes it from other similar compounds, potentially enhancing its stability and interaction with biological targets .

Properties

CAS No.

332163-16-3

Molecular Formula

C25H22N4O4S2

Molecular Weight

506.6 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-9H-fluorene-2-sulfonamide

InChI

InChI=1S/C25H22N4O4S2/c1-16-13-17(2)27-25(26-16)29-34(30,31)21-9-7-20(8-10-21)28-35(32,33)22-11-12-24-19(15-22)14-18-5-3-4-6-23(18)24/h3-13,15,28H,14H2,1-2H3,(H,26,27,29)

InChI Key

FJIMXOQPDXGMJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)C

Origin of Product

United States

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